

Physical and chemical properties of 3-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-phenylpropan-1-ol

Cat. No.: B041363

[Get Quote](#)

An In-depth Technical Guide to 3-Amino-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a phenyl group, a primary amine, and a primary alcohol, provides multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of **3-Amino-2-phenylpropan-1-ol**, along with insights into its synthesis and potential biological significance.

Physicochemical Properties

The physicochemical properties of **3-Amino-2-phenylpropan-1-ol** and its isomers are crucial for their application in synthesis and drug design. While experimental data for the specific racemate is limited, data for its enantiomers and related isomers provide valuable insights.

Table 1: Physical and Chemical Properties of **3-Amino-2-phenylpropan-1-ol** and Related Isomers

Property	3-Amino-2-phenylpropan-1-ol	(S)-(-)-2-Amino-3-phenyl-1-propanol	(R)-(+)-2-Amino-3-phenyl-1-propanol	3-Amino-3-phenyl-1-propanol
Molecular Formula	C ₉ H ₁₃ NO ^[1]	C ₉ H ₁₃ NO ^[2]	C ₉ H ₁₃ NO	C ₉ H ₁₃ NO
Molecular Weight	151.21 g/mol ^[1]	151.21 g/mol ^[2]	151.21 g/mol	151.21 g/mol
Appearance	-	Slightly yellow solid ^[2]	Solid	White to off-white solid
Melting Point	-	91-94 °C ^[2]	93-95 °C	70-77 °C
Boiling Point	-	278 °C ^[2]	-	293 °C at 760 mmHg
Solubility	-	Insoluble in water ^[2]	-	-
CAS Number	62247-39-6 ^[1]	3182-95-4 ^[2]	5267-64-1	14593-04-5

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3-Amino-2-phenylpropan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

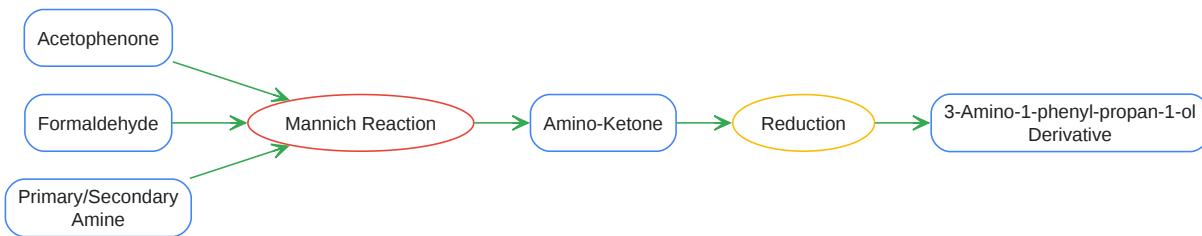
Predicted ¹H and ¹³C NMR data are available for **3-Amino-2-phenylpropan-1-ol** and its isomers. Experimental spectra for D(+)-2-Amino-3-phenyl-1-propanol are also referenced.^[3]

Infrared (IR) Spectroscopy

The IR spectrum of amino alcohols is characterized by bands corresponding to O-H, N-H, and C-N stretching, as well as aromatic C-H and C=C vibrations.

Mass Spectrometry

Mass spectrometry data for L(-)-2-Amino-3-phenyl-1-propanol is available, providing information on its molecular weight and fragmentation pattern.


Experimental Protocols

Synthesis of 3-Amino-1-phenyl-propan-1-ol Derivatives

A general method for the synthesis of 3-amino-1-phenyl-propan-1-ol derivatives involves a multi-step process:

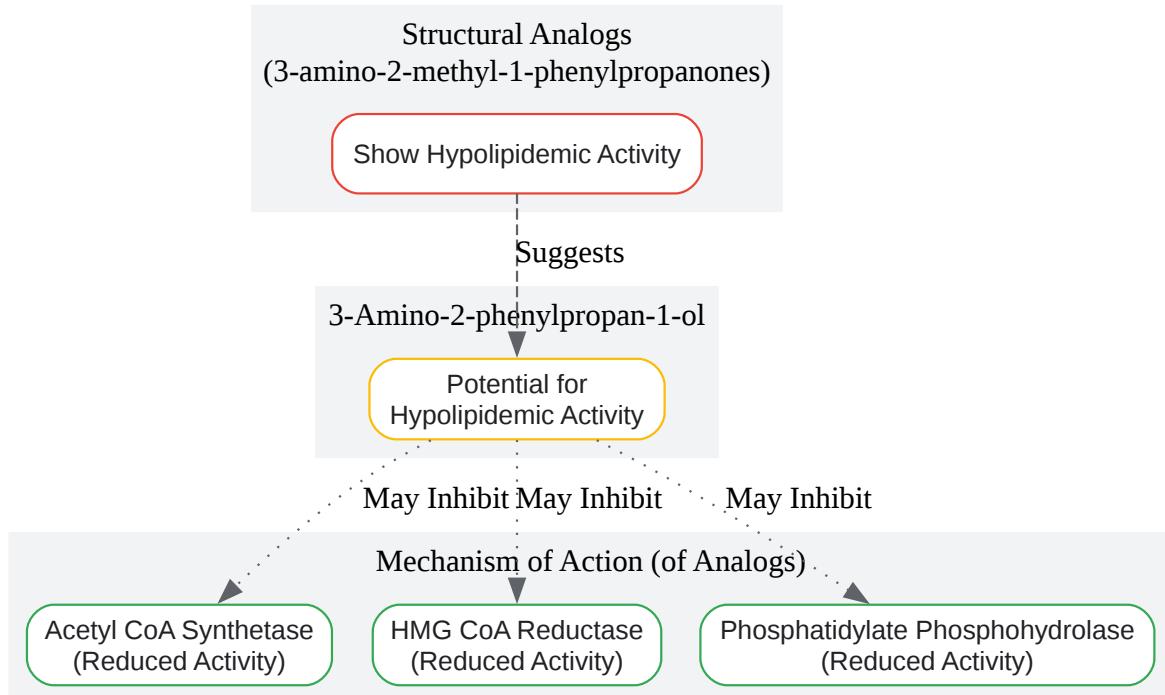
- Mannich Reaction: Condensation of an acetophenone with formaldehyde and a primary or secondary amine to form an amino-ketone.
- Reduction: Reduction of the resulting amino-ketone to the corresponding 3-amino-1-phenyl-propan-1-ol.
- Dehydration and Hydrogenation (Optional): Subsequent dehydration can yield an unsaturated compound, which can then be hydrogenated.

A specific example is the synthesis of 3-methylamino-1-phenylpropanol, which involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent under pressure, followed by reduction with a Raney nickel catalyst.[\[4\]](#)

[Click to download full resolution via product page](#)

General synthesis workflow for 3-amino-1-phenyl-propan-1-ol derivatives.

Purification


Purification of the final product is typically achieved through recrystallization or column chromatography. For instance, 3-methylamino-1-phenylpropanol can be purified by recrystallization from cyclohexane.[\[4\]](#)

Biological Activity and Potential Applications

While direct studies on the biological activity of **3-Amino-2-phenylpropan-1-ol** are limited, research on structurally similar compounds provides valuable insights into its potential applications.

A series of 3-amino-2-methyl-1-phenylpropanones, which share a similar structural backbone, have demonstrated potent hypolipidemic activity in rodents.[\[5\]](#) These compounds were found to lower both serum cholesterol and triglyceride levels. The mechanism of action for some of these analogs involves the reduction of key enzymes such as mouse hepatic acetyl CoA synthetase, HMG CoA reductase, and phosphatidylate phosphohydrolase.[\[5\]](#) This suggests that **3-Amino-2-phenylpropan-1-ol** and its derivatives could be investigated as potential therapeutic agents for hyperlipidemia.

The chiral nature of **3-Amino-2-phenylpropan-1-ol** also makes it a valuable intermediate in the synthesis of other biologically active molecules, including potential treatments for phenylketonuria.

[Click to download full resolution via product page](#)

Inferred potential biological activity based on structural analogs.

Conclusion

3-Amino-2-phenylpropan-1-ol is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has summarized its key physical and chemical properties, provided an overview of its synthesis, and highlighted its potential biological activities based on related structures. Further research is warranted to fully elucidate the experimental properties and pharmacological profile of this compound, which will undoubtedly pave the way for its broader application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Amino-2-phenylpropan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041363#physical-and-chemical-properties-of-3-amino-2-phenylpropan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com